An In-depth Technical Guide to 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the N-acetylated tertiary pyrrolidinol, 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's structure, a robust synthetic pathway, predicted analytical characteristics, and its potential role as a valuable scaffold in modern medicinal chemistry. The narrative emphasizes the causal logic behind experimental design and analytical interpretation, grounding all claims in established chemical principles.
Chemical Structure and Physicochemical Properties
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone belongs to the class of N-acetylated pyrrolidines, a structural motif present in numerous biologically active compounds. The core of the molecule is a five-membered pyrrolidine ring. Key substitutions include an acetyl group on the ring nitrogen (forming a tertiary amide) and, critically, a tertiary alcohol at the C3 position, resulting from the presence of both a hydroxyl and a methyl group on the same carbon. This C3 stereocenter means the molecule is chiral and can exist as (R) and (S) enantiomers.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
This initial step constructs the key tertiary alcohol functionality. The choice of a Grignard reagent is fundamental for nucleophilic addition to a ketone.
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Rationale : The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-pyrrolidinone. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the pyrrolidine nitrogen; it is stable to the basic and nucleophilic conditions of the Grignard reaction but can be easily removed later under acidic conditions. The reaction creates a new carbon-carbon bond and, after an aqueous workup, generates the desired tertiary alcohol. [1]
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Methodology :
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To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0°C using an ice-water bath.
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Slowly add methylmagnesium bromide (approx. 1.2 eq, typically as a 3M solution in diethyl ether) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography.
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Step 2: Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
This final step involves the removal of the Boc protecting group and the subsequent N-acetylation of the now-secondary amine of the pyrrolidine ring.
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Rationale : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents for cleaving the acid-labile Boc group. Once the Boc group is removed to reveal the secondary amine, a standard N-acetylation is performed. Acetic anhydride (Ac₂O) is an effective and common acetylating agent. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the acid formed during the reaction (acetic acid) and the residual acid from the deprotection step, driving the reaction to completion.
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Methodology :
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Dissolve the crude or purified intermediate from Step 1 in a minimal amount of dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0°C. Stir at room temperature for 1-2 hours until TLC or LC-MS confirms the complete removal of the Boc group.
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Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 3-methyl-3-pyrrolidinol.
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Dissolve this residue in DCM and add triethylamine (approx. 3 eq) to neutralize the salt.
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Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise.
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Allow the reaction to stir at room temperature overnight.
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Upon completion, wash the reaction mixture with water and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the final compound.
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Predicted Analytical Characterization
In the absence of published experimental spectra, a detailed prediction based on the chemical structure provides a reliable guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the N-acetyl group results in two distinct rotamers (cis and trans amide conformations) due to hindered rotation around the C-N amide bond. This may lead to a doubling of some peaks in both the ¹H and ¹³C NMR spectra, a characteristic feature of N-acetylated pyrrolidines. [2]
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.2 | Multiplet | 4H | Ring protons at C2 and C5 (adjacent to N) |
| ~2.1 - 1.8 | Multiplet | 2H | Ring protons at C4 |
| 2.10 | Singlet | 3H | N-acetyl methyl protons (-N-CO-CH₃ ) |
| ~1.8 (variable) | Broad Singlet | 1H | Tertiary alcohol proton (-OH ) |
| 1.35 | Singlet | 3H | C3-methyl protons (-C(CH₃ )(OH)-) |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | Amide carbonyl carbon (C =O) |
| ~72.0 | Quaternary C3 carbon (C -OH) |
| ~50.0 & ~45.0 | C2 and C5 ring carbons |
| ~38.0 | C4 ring carbon |
| ~25.0 | C3-methyl carbon (-C H₃) |
| ~22.0 | N-acetyl methyl carbon (-C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl and amide functional groups.
| Key Predicted IR Absorptions | |
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch (tertiary alcohol) |
| ~2970-2880 | C-H stretch (aliphatic) |
| ~1645 (strong) | C=O stretch (tertiary amide, "Amide I" band) |
| ~1420 | C-N stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 143.1 | [M]⁺, Molecular Ion |
| 128.1 | [M - CH₃]⁺ |
| 100.1 | [M - CH₃ - CO]⁺ or [M - C₃H₇O]⁺ |
| 43.0 | [CH₃CO]⁺ (base peak) |
Potential Applications in Drug Discovery
The 1-(3-hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone structure represents a valuable scaffold for fragment-based and lead optimization campaigns in drug discovery. The pyrrolidine ring is a privileged structure, frequently found in FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.
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Scaffold for Elaboration : The tertiary hydroxyl group provides a key vector for further chemical modification. It can be used to introduce new pharmacophoric elements, improve binding affinity through hydrogen bonding, or attach linkers for PROTAC development.
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Chiral Building Block : As a chiral molecule, it can be used to explore stereospecific interactions within a biological target's binding site, which is critical for optimizing potency and reducing off-target effects.
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Analogs with Known Activity : Derivatives of N-acetylated pyrrolidines and hydroxypyrrolidines have shown a wide range of biological activities. For example, specific derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as acetylcholinesterase inhibitors for Alzheimer's disease.
Safety and Handling
No specific safety data sheet (SDS) exists for the title compound. Therefore, a conservative approach to handling should be adopted based on data from structurally similar compounds, such as N-Methyl-3-pyrrolidinol (CAS 13220-33-2).
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Hazards Identification : Assumed to be a skin and serious eye irritant. [3]May be harmful if swallowed or inhaled.
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Personal Protective Equipment (PPE) :
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Hand Protection : Wear impervious gloves (e.g., nitrile rubber).
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Eye Protection : Use chemical safety goggles or a face shield.
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Skin and Body Protection : A standard laboratory coat is required.
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Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
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Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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First Aid :
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In case of skin contact : Immediately wash with plenty of soap and water.
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In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
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If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.
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Conclusion
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a chiral, functionalized pyrrolidine scaffold with significant potential in synthetic and medicinal chemistry. While not extensively documented in public literature, its synthesis is readily achievable through established chemical transformations. Its combination of a rigid heterocyclic core, a tertiary amide, and a modifiable tertiary alcohol functional group makes it an attractive starting point for the design of novel small molecule therapeutics. The predictive analytical data provided in this guide serves as a benchmark for researchers undertaking its synthesis and characterization.
References
- European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound (EP 0269258 A2). Google Patents.
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Haz-Map. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved February 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. PubChem Compound Database. Retrieved February 12, 2026, from [Link]
- Nguyen, T. L., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one.
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Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved February 12, 2026, from [Link]
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Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol. Eureka. Retrieved February 12, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). N-Acetylpyrrolidone. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
- Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol (CN113321605A).
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National Center for Biotechnology Information. (n.d.). N-Acetyl-L-proline. PubChem Compound Database. Retrieved February 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 1-acetyl-. PubChem Compound Database. Retrieved February 12, 2026, from [Link]
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Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: Cyclopentanone Benzophenone (diphenyl ketone) 3-Hexanone. Retrieved February 12, 2026, from [Link]
